N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide
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Description
N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C19H24N4O4S and its molecular weight is 404.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Heterocyclic Compound Synthesis : The synthesis of heterocyclic compounds, including thieno[3,4-c]pyrazol derivatives, has been extensively studied. These compounds are synthesized through reactions involving various starting materials, leading to derivatives with potential biological activities (Hassan, Hafez, & Osman, 2014). The structural characterization of these compounds is typically based on spectral data and elemental analysis, providing insights into their potential application in medicinal chemistry.
Biological Activities
Antimicrobial and Antifungal Activities : Several studies have reported the synthesis of thieno[3,4-c]pyrazol derivatives and their evaluation for antimicrobial and antifungal properties. Compounds synthesized from related chemical structures have shown significant activity against various bacterial and fungal strains, suggesting the potential utility of N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide in developing new antimicrobial agents (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Anticancer Activity : Research into the anticancer potential of related compounds includes the synthesis of novel derivatives and testing their cytotoxic effects against various cancer cell lines. These studies contribute to understanding the antiproliferative mechanisms of such compounds and exploring their application in cancer therapy (Kim, Kim, Lee, Yu, & Hah, 2011).
Anti-inflammatory Effects : The anti-inflammatory potential of thieno[3,4-c]pyrazol derivatives has also been investigated. Compounds within this chemical family have shown promising anti-inflammatory activity in various models, highlighting their potential as lead compounds for developing new anti-inflammatory drugs (Hayun, Fauzan, Wibowo, Asrianingtiyas, Afriliana, & Ananda, 2020).
Properties
IUPAC Name |
N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-13(27-14-6-4-3-5-7-14)19(25)21-18-15-11-28-12-16(15)22-23(18)10-17(24)20-8-9-26-2/h3-7,13H,8-12H2,1-2H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVNYEBQQVNJHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C2CSCC2=NN1CC(=O)NCCOC)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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